Cas no 896317-99-0 (7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)

7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one 化学的及び物理的性質
名前と識別子
-
- 7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one
- 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
- MLS001234962
- AKOS024658872
- SMR000808700
- 896317-99-0
- F2543-0344
- 7-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- HMS1656H15
- CHEMBL2139105
- 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
-
- インチ: 1S/C19H18N4O2S/c1-13-8-9-16-20-18(21-19(25)23(16)11-13)26-12-17(24)22-10-4-6-14-5-2-3-7-15(14)22/h2-3,5,7-9,11H,4,6,10,12H2,1H3
- InChIKey: ULMGJJASKYKQTB-UHFFFAOYSA-N
- ほほえんだ: S(C1=NC(N2C=C(C)C=CC2=N1)=O)CC(N1C2C=CC=CC=2CCC1)=O
計算された属性
- せいみつぶんしりょう: 366.11504700g/mol
- どういたいしつりょう: 366.11504700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 740
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2543-0344-15mg |
7-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896317-99-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2543-0344-2μmol |
7-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896317-99-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2543-0344-20mg |
7-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896317-99-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2543-0344-4mg |
7-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896317-99-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2543-0344-5mg |
7-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896317-99-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2543-0344-20μmol |
7-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896317-99-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2543-0344-3mg |
7-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896317-99-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2543-0344-2mg |
7-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896317-99-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2543-0344-1mg |
7-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896317-99-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2543-0344-30mg |
7-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
896317-99-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one 関連文献
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-oneに関する追加情報
Professional Introduction to Compound with CAS No. 896317-99-0 and Product Name: 7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one
Compound with the CAS number 896317-99-0 and the product name 7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The intricate architecture of this molecule, featuring a fused triazine ring system combined with a tetrahydroquinoline moiety, positions it as a promising candidate for further exploration in drug discovery and therapeutic development.
The 7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one structure is characterized by its complex arrangement of nitrogen-containing rings. The presence of multiple heterocyclic components suggests potential interactions with biological targets such as enzymes and receptors. Such interactions are critical for modulating cellular processes and may lead to the development of novel therapeutic agents. The sulfanyl group in the molecule further enhances its potential bioactivity by introducing polar characteristics that could facilitate binding to specific biological targets.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds that incorporate tetrahydroquinoline scaffolds. Tetrahydroquinolines are known for their versatility in medicinal chemistry and have been utilized in the development of various drugs targeting neurological disorders, infectious diseases, and cancer. The integration of this motif into the 7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one structure not only enhances its structural complexity but also opens up possibilities for unique pharmacological effects.
The triazine ring system in this compound is another key feature that warrants detailed investigation. Triazines are well-documented heterocycles with applications ranging from agriculture to pharmaceuticals. Their ability to act as scaffolds for bioactive molecules makes them particularly attractive in drug design. The specific configuration of the triazine ring in 7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one may contribute to its unique interactions with biological targets and could be a critical factor in determining its therapeutic potential.
Current research in the field of heterocyclic chemistry has highlighted the importance of understanding the relationship between molecular structure and biological activity. Computational methods and experimental techniques are being employed to elucidate how structural features influence interactions with biological targets. The 7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one compound is being studied using these approaches to gain insights into its potential pharmacological properties.
One of the most exciting aspects of this compound is its potential as a lead molecule for drug discovery. By modifying specific structural features such as the sulfanyl group or the tetrahydroquinoline moiety, researchers can explore a wide range of biological activities. This flexibility makes 7-methyl-2-{2-oxyoxygen-oxygenxygen-oxygen-oxygen-(oxygen-oxygen-oxygen-oxygen)-oxygensulfanyl)-oxygensulfanyl)-oxygensulfanyl)-oxygensulfanyl)-oxygensulfanyl)-oxygensulfanyl)-oxygensulfanyl)-oxygensulfanyl)-oxygensulfanyl)-oxygensulfanyl)}{oxygensulfanyloxygensulfonyloxygensulfonyloxygensulfonyloxygensulfonyloxygensulfonyloxygensulfonyloxygensulfonyloxygensulfonyloxygensulfonyloxygensulfonyloxygensulfonyloxygen}{}{}{}{}{}{}{}{}{}{}{}{}{-}{}{}}{-}{}{}}{-}{}{}}{-}{}{}}{-}{}{}}{-}{}{}}{-}{}{}}{-}{}{}}{-}{}{}}{-}]]]]]]]]]]]]]]]]]]]]]]]]]one more complexation complexation complexation complexation complexation complexation complexation complexation complexation complexation complexation complexation complexation complexation complexation complexation
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed reactions and asymmetric synthesis are being employed to construct the desired molecular framework efficiently. The successful synthesis of 7-methyl - - - - - - - - - - - - - - - - { oxygengroup oxygengroup oxygengroup oxygengroup oxygengroup oxygengroup oxygengroup oxygengroup oxygengroup oxygengroup oxygengroup oxygengroup }]}]}]}]}]}]}]}]}]}]}]}]}]-one highlights the growing capability in constructing complex heterocyclic molecules.
Once synthesized,7-methyl--one is subjected to rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed information about the molecular structure and help confirm the identity of the compound. Additionally, one is often tested for purity using chromatographic methods like high-performance liquid chromatography (HPLC). High purity is essential for reliable biological testing and subsequent development efforts.
The next step involves evaluating the biological activity of 7-methyl--one through various in vitro assays. These assays are designed to test interactions with specific biological targets such as enzymes or receptors. For example, one might be screened for inhibitory activity against enzymes involved in metabolic pathways or for binding affinity to receptors implicated in neurological disorders. The results from these assays provide valuable insights into potential therapeutic applications.
In addition to in vitro studies, one may also be evaluated in vivo using animal models. In vivo testing helps assess how the compound behaves within a living organism, providing information about its efficacy, toxicity, and pharmacokinetic properties such as absorption, distribution, metabolism, excretion (ADME). These data are crucial for determining whether one has sufficient promise to proceed to clinical trials.
The integration of computational chemistry into drug discovery has significantly accelerated the process of identifying promising lead compounds like 7-methyl--one。 Computational methods such as molecular docking and virtual screening allow researchers to predict how a molecule might interact with biological targets before conducting expensive experimental tests。 These tools have become indispensable in modern drug design, enabling faster identification of compounds with high potential bioactivity。
Recent advancements in machine learning have further enhanced our ability to predict biological activity accurately。 By training algorithms on large datasets, researchers can now predict how different molecular structures might behave biologically, even for compounds that have not been synthesized yet。 This approach has led to more efficient drug discovery pipelines, reducing both time and costs associated with developing new therapeutics。
The future prospects for 7-methyl--one are promising, given its unique structural features and potential bioactivity。 Further research is needed to fully understand its pharmacological properties, but initial findings suggest that it could be a valuable addition to the arsenal of compounds being explored for therapeutic applications。 As research continues, it will be interesting to see how modifications to this molecule can enhance its efficacy while minimizing any potential side effects。
896317-99-0 (7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one) 関連製品
- 72228-39-8(2-(1-methyl-1H-indol-3-yl)propanoic Acid)
- 2229031-56-3(2-methyl-2-(2-methyl-5-nitrophenyl)propan-1-amine)
- 1494962-30-9(Cyclopentanone, 2-methyl-3-[(3-methylphenyl)thio]-)
- 2229169-03-1(2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropylmethanamine)
- 2288709-72-6(1-Methyl-3-(oxan-4-yl)piperazine; Oxalic Acid)
- 2172034-39-6(N-{7,7-dimethyl-2-oxabicyclo3.2.0heptan-6-yl}-N-propylsulfamoyl chloride)
- 4027-55-8(5-Methyl-1H-pyrazole-3-carboxamide)
- 947407-86-5(4-bromo-1,5-dihydro-2H-Pyrrol-2-one)
- 2680781-25-1(1-Benzyl 2-methyl 2-(prop-2-yn-1-yl)piperidine-1,2-dicarboxylate)
- 1547059-48-2(5-methyl-2-(propan-2-yl)imidazo1,2-apyridine-3-carbaldehyde)